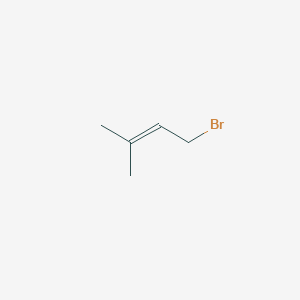

3,3-Dimethylallyl bromide

Description

Contextualizing 3,3-Dimethylallyl Bromide within Organic Chemistry

This compound, also known as prenyl bromide, is an organic compound with the chemical formula C₅H₉Br. guidechem.comscbt.com Its molecular structure features a branched allylic system with two methyl groups at the third position, which makes it a valuable reagent in organic synthesis. smolecule.com This compound is a colorless to pale yellow liquid with a pungent odor. guidechem.comichemical.com

Classified as a brominated allyl compound, this compound serves as a key building block for introducing the prenyl group—a five-carbon isoprenoid unit—into various molecules. cymitquimica.com This process, known as prenylation, is significant in modifying the structure and function of molecules, often enhancing their biological activity. cymitquimica.com The reactivity of this compound stems from the presence of the bromine atom, which readily participates in nucleophilic substitution reactions. smolecule.comcymitquimica.com This reactivity makes it a versatile intermediate in the synthesis of complex natural products, pharmaceuticals, and materials. guidechem.comsmolecule.com

The compound's utility is further highlighted by its role as an alkylating agent, transferring the 3,3-dimethylallyl group to target molecules such as amines, alcohols, and thiols. The stability of the resulting dimethylallyl carbocation allows for highly regioselective alkylation reactions.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 870-63-3 | guidechem.comscbt.com |

| Molecular Formula | C₅H₉Br | guidechem.comscbt.com |

| Molecular Weight | 149.03 g/mol | guidechem.comscbt.com |

| Appearance | Colorless to pale yellow liquid | guidechem.comichemical.com |

| Boiling Point | 82-83 °C at 150 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.29 g/mL at 20 °C | ichemical.comsigmaaldrich.com |

| Refractive Index | n20/D 1.489 | sigmaaldrich.comchemicalbook.com |

Historical Overview of this compound in Synthetic Methodologies

The application of this compound in synthetic organic chemistry has a well-established history, primarily centered on its role as a prenylating agent. This process is crucial for the synthesis of a wide array of natural products and biologically active molecules. lookchem.com

Historically, the synthesis of this compound itself has been achieved through several methods. A common approach involves the reaction of 3-methyl-2-buten-1-ol (B147165) with reagents like phosphorus tribromide or hydrobromic acid. smolecule.com An alternative synthesis route involves the bromination of 3,3-dimethylbutene. smolecule.com

Once prepared, this compound became a go-to reagent for introducing the valuable prenyl group. Early synthetic applications focused on the alkylation of various nucleophiles. For instance, its reaction with acetylacetone (B45752) and related poly-β-carbonyl compounds has been studied to produce C-alkylated products. rsc.org These products can then undergo cyclization and rearrangement reactions to form structures similar to those found in natural phenolic isoprenoids. rsc.org

The compound has been instrumental in the total synthesis of numerous natural products. Notable examples include its use in the preparation of (±)-eldanolide, 1-(3,3-dimethylallyl)-L-tryptophan, and the antibiotic (±)-fumagillin. lookchem.comsigmaaldrich.com These syntheses underscore the historical importance of this compound in accessing complex molecular architectures.

Furthermore, its utility extends to the modification of existing natural products. For example, it has been used in the etherification of coumarins to generate derivatives with potentially enhanced biological properties. smolecule.com The prenylation of resveratrol (B1683913), a naturally occurring stilbenoid, has also been explored to create derivatives with modified bioactivities. researchgate.net

Significance and Research Trajectory of this compound

The significance of this compound in academic research lies in its versatility as a synthetic building block, particularly for the introduction of the prenyl moiety. smolecule.com This functional group is a common feature in a vast number of natural products exhibiting a wide range of biological activities. Consequently, research involving this compound has been pivotal in the fields of medicinal chemistry, natural product synthesis, and materials science. smolecule.com

The research trajectory of this compound has evolved from its fundamental application in simple alkylation reactions to more complex and strategic roles in total synthesis and the development of novel bioactive compounds. nih.gov

Key Research Areas and Findings:

Natural Product Synthesis: this compound remains a crucial reagent in the total synthesis of complex natural products. For example, it was recently utilized in the synthesis of lineaflavones A, C, and D, where a prenylation step proceeded with 83% efficiency. nih.gov It has also been a key component in the synthesis of the sesquiterpene natural product (+)-artemone. claremont.edu

Medicinal Chemistry: The prenyl group can significantly impact the pharmacokinetic properties of drug candidates. Therefore, this compound is employed in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory compounds. For instance, it has been used to prepare xanthine (B1682287) dipeptidyl peptidase inhibitors for potential use in treating type 2 diabetes and to synthesize prenylated chalcones with antitumor and antioxidant activities. guidechem.com

Development of Synthetic Methodologies: Research continues to explore new and more efficient ways to utilize this compound. This includes its use in organocatalytic cyclizations and in rearrangement reactions like the Claisen rearrangement to create diverse molecular structures. smolecule.comnih.govclaremont.edu For example, its reaction with indole (B1671886) derivatives can lead to allylic indoles with unique biological activities. smolecule.comcookechem.com

Materials Science: The reactive nature of this compound also lends itself to applications in polymer chemistry and the development of new materials. smolecule.com

Interactive Data Table: Selected Applications of this compound in Synthesis

| Target Molecule/Class | Synthetic Strategy | Significance | Source(s) |

| Lineaflavones A, C, and D | Prenylation | Total synthesis of natural products | nih.gov |

| (+)-Artemone | Biomimetic, organocatalytic cyclization | Stereoselective synthesis of a natural product | claremont.edu |

| (±)-Eldanolide | Starting material | Synthesis of a natural product with antitumor properties | smolecule.comsigmaaldrich.com |

| 1-(3,3-Dimethylallyl)-L-tryptophan | Precursor | Synthesis of a modified amino acid for protein studies | smolecule.comsigmaaldrich.com |

| (±)-Fumagillin | Starting material | Synthesis of an antibiotic with antifungal and antiprotozoal activities | smolecule.comsigmaaldrich.com |

| Prenylated Chalcones | Synthesis | Creation of compounds with antitumor and antioxidant activities | guidechem.com |

| Xanthine Dipeptidyl Peptidase Inhibitors | Preparation | Potential treatment for type 2 diabetes | guidechem.com |

| C- and O-Prenylated Tetrahydroxystilbenes | Allyl ether formation and rearrangement | Synthesis of novel derivatives with potent growth inhibitory activity against cancer cells | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYZVRIHVZEDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061228 | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-63-3 | |

| Record name | Prenyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3,3 Dimethylallyl Bromide

Regiospecific and Stereoselective Synthesis of 3,3-Dimethylallyl Bromide

Achieving high levels of regioselectivity and stereoselectivity is paramount in modern organic synthesis to ensure the desired isomer is obtained, minimizing waste and complex purification procedures. The following sections detail prominent methods for the controlled synthesis of this compound.

Bromination of 3-Methyl-2-buten-1-ol (B147165) (Prenol)

The conversion of 3-methyl-2-buten-1-ol (prenol) to this compound is a common and effective strategy. The hydroxyl group of prenol is a poor leaving group; therefore, its conversion to a better leaving group is necessary for the nucleophilic substitution by a bromide ion to occur efficiently. This is typically achieved under acidic conditions.

The use of hydrobromic acid (HBr) in the presence of a sulfonic acid catalyst, such as methanesulfonic acid, represents a highly efficient method for the synthesis of this compound. In this process, the sulfonic acid protonates the hydroxyl group of prenol, forming a good leaving group (water). The bromide ion then attacks the resulting carbocation in a nucleophilic substitution reaction. This method is noted for its simplicity and scalability, making it suitable for industrial applications. A patented procedure highlights the use of gaseous HBr with a sulfonic acid catalyst in dichloromethane (B109758) at temperatures ranging from 0–50°C, achieving yields of approximately 85% and purities greater than 98%.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Methanesulfonic acid | Dichloromethane | 0–50 | 85 | >98 |

This interactive table summarizes the reaction conditions and outcomes for the sulfonic acid-catalyzed bromination of prenol.

Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), can also catalyze the bromination of prenol with hydrobromic acid. The Lewis acid coordinates to the hydroxyl group, enhancing its leaving group ability and facilitating the subsequent nucleophilic attack by the bromide ion. While specific industrial protocols are often proprietary, this method is known to provide yields comparable to the sulfonic acid-catalyzed approach. However, it may necessitate higher reaction temperatures, typically in the range of 40–60°C.

| Catalyst | Temperature (°C) | Approximate Yield (%) | Approximate Purity (%) | Reference |

| FeBr₃/AlCl₃ | 40–60 | ~80 | 95 |

This interactive table presents the conditions and results for the Lewis acid-catalyzed bromination of prenol.

Emerging Synthetic Routes and Green Chemistry Approaches

In recent years, synthetic chemistry has increasingly focused on the development of more sustainable and efficient methodologies. For the synthesis of this compound, this trend has led to the exploration of emerging routes like phase-transfer catalysis and the use of alternative, greener brominating agents that offer improved safety profiles and reduced environmental impact. acsgcipr.orgfzgxjckxxb.com

Phase-Transfer Catalysis in 3,3-Dimethylallyl Halide Synthesis

Phase-transfer catalysis (PTC) represents a significant advancement in synthetic chemistry, particularly for reactions involving reagents that are soluble in different, immiscible phases. fzgxjckxxb.com This technique is highly applicable to the synthesis of 3,3-dimethylallyl derivatives from the corresponding halide. google.comgoogle.com The core principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), which transports a reactive anion from an aqueous phase into an organic phase where the substrate resides. fzgxjckxxb.comcrdeepjournal.org

This methodology offers several green chemistry advantages:

Mild Reaction Conditions: Many PTC reactions can be conducted at or near room temperature and atmospheric pressure, lowering energy consumption. fzgxjckxxb.com

High Selectivity: PTC conditions can lead to high selectivity, minimizing the formation of byproducts and simplifying purification processes. crdeepjournal.org

In a typical application, 3,3-dimethylallyl halide in an organic solvent reacts with an alkaline salt in an aqueous solution. The phase-transfer catalyst facilitates the transport of the nucleophile across the phase boundary, leading to a high conversion rate to the desired product, such as a 3,3-dimethylallyl ester. google.com

Alternative Brominating Agents and Reaction Conditions

Key alternative brominating agents include:

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary allylic alcohols into their corresponding bromides. A reported synthesis using PBr₃ with 3-methyl-2-buten-1-ol in dichloromethane at 25°C resulted in an 82% yield.

Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide can be used for deoxybromination of alcohols.

N-Bromosuccinimide (NBS): NBS is a versatile reagent commonly used for the allylic bromination of olefins and in reactions involving radical initiators. commonorganicchemistry.com It is considered a milder alternative to liquid bromine. commonorganicchemistry.com

Other Milder Agents: Reagents such as pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) are also utilized as alternatives, particularly in reactions like the alpha bromination of ketones. commonorganicchemistry.com

The following table provides a comparative overview of various brominating agents.

Interactive Data Table: Comparison of Brominating Agents

| Brominating Agent | Formula | Typical Application | Key Advantages | Source(s) |

|---|---|---|---|---|

| Hydrobromic Acid | HBr | Deoxybromination of alcohols | Cost-effective, powerful | |

| Phosphorus Tribromide | PBr₃ | Deoxybromination of alcohols | High yield, common lab reagent | acsgcipr.org |

| Thionyl Bromide | SOBr₂ | Deoxybromination of alcohols | Forms gaseous byproducts | acsgcipr.org |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Allylic/Benzylic Bromination | Solid, easier to handle than Br₂, selective | acsgcipr.orgcommonorganicchemistry.com |

Green chemistry principles encourage the use of the least reactive reagent that can accomplish the desired transformation and avoiding large molar excesses to minimize waste. acsgcipr.org

Iii. Mechanistic Investigations of 3,3 Dimethylallyl Bromide Reactivity

Nucleophilic Substitution Reactions Involving 3,3-Dimethylallyl Bromide

This compound is a versatile substrate in organic synthesis, primarily undergoing nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile. smolecule.com Due to its structure as a primary allylic halide, it can react through various mechanistic pathways. The specific pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of catalysts. These reactions may proceed via direct substitution (SN2) or through pathways involving allylic rearrangement (SN1', SN2'). spcmc.ac.in

The reactivity of this compound lies in a continuum between the bimolecular (SN2) and unimolecular (SN1) mechanisms. ucsd.edu Kinetic studies of its reactions with silver salts have provided evidence for a mechanism that possesses both SN1 and SN2 characteristics. researchgate.net In this scenario, both the silver cation and the associated anion are involved in the rate-determining step, which leads to the formation of an ion pair. researchgate.net

The competition between these pathways is influenced by several factors. Conditions that favor the SN2 mechanism include the use of a highly nucleophilic reagent in a solvent with low ionizing power. spcmc.ac.in Conversely, conditions that promote the formation of a carbocation intermediate will favor an SN1-type mechanism. spcmc.ac.in For instance, this compound can undergo reactions following SN2 and SN1' mechanisms, with the choice being dictated by the reaction conditions. Bulky nucleophiles, for example, tend to favor SN1' pathways due to steric hindrance at the primary carbon.

Lewis acids play a crucial role in activating the bromine atom in this compound, thereby facilitating nucleophilic attack. Catalysts such as iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and bismuth(III) triflate (Bi(OTf)₃) are employed to enhance the efficiency of reactions involving this compound. nih.govresearchgate.net The general mechanism involves the coordination of the Lewis acid to the bromine atom, which increases the electrophilicity of the allylic system and makes the carbon-bromine bond more labile. researchgate.net This activation accelerates the rate of nucleophilic substitution. For example, in the synthesis of certain heterocyclic compounds, Lewis acids are used to mediate the cyclization step following alkylation with this compound. researchgate.net

The formation of a relatively stable carbocation is a key feature of the reactivity of this compound, particularly under SN1 conditions. The dissociation of the bromide ion generates the 3,3-dimethylallyl cation, which is stabilized by resonance, delocalizing the positive charge between the primary (C1) and tertiary (C3) carbons. spcmc.ac.in This stabilization is further enhanced by hyperconjugation with the methyl groups at C3. nih.govacs.org

This unsymmetrical allylic carbocation intermediate is an ambident electrophile, meaning a nucleophile can attack at either electrophilic center. spcmc.ac.in However, reactions often exhibit high regioselectivity. The attack typically occurs at the less sterically hindered primary carbon, leading to the "normal" substitution product. spcmc.ac.in For instance, the reaction of 2-methylbut-3-en-2-ol with HBr proceeds via an SN1 mechanism where the intermediate carbocation is attacked exclusively at the less substituted end to yield this compound (also known as prenyl bromide). spcmc.ac.in This regioselectivity allows for controlled alkylation, such as the prenylation of enolates with high selectivity.

Both steric and electronic factors significantly influence the reactivity of this compound. Steric hindrance caused by the two methyl groups at the C3 position can impede nucleophilic attack directly at that carbon. beilstein-journals.orgresearchgate.net This steric effect often directs the nucleophile to the less hindered C1 position, especially in SN2-type reactions. In some cases, significant steric hindrance can prevent a reaction from going to completion. beilstein-journals.org

Electronically, the gem-dimethyl groups stabilize the developing positive charge in the transition state of SN1 reactions through hyperconjugation. nih.govacs.org This electronic stabilization facilitates the formation of the carbocation intermediate. nih.gov The interplay between steric and electronic effects determines the preferred reaction pathway and the resulting product distribution. For example, under basic conditions where an SN2 mechanism is favored, steric effects from the dimethyl group direct prenylation to less hindered positions.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition state structures of reactions involving this compound. acs.org By replacing hydrogen atoms with deuterium (B1214612) at specific positions, changes in reaction rates can be measured, providing insight into bonding changes and charge distribution in the transition state. acs.orgacs.org δ-Secondary deuterium KIEs, where the isotope is positioned four bonds away from the reaction center, have been particularly useful in studying these systems. acs.orgacs.org

The solvolysis of this compound and its deuterated analogues has been studied to probe the structure of the transition state under dissociative (SN1-like) conditions. acs.org The magnitude of the δ-deuterium kinetic isotope effect (δ-DKIE) correlates with the amount of positive charge that develops on the distal allylic carbon (C3) in the transition state. nih.gov For a dissociative reaction that proceeds through a carbocationic intermediate, a maximal δ-DKIE is expected. acs.org

Experimental measurements of δ-DKIEs for the solvolysis of this compound were found to be significantly higher than those for similar, less substituted allylic systems like crotyl bromide. nih.gov This suggests a greater development of positive charge at the C3 position in the transition state for the dimethylallyl system. nih.gov Density functional theory (DFT) calculations support this, indicating substantial stabilization of the dimethylallyl cation by hyperconjugation from the C3 methyl groups. nih.govacs.org The differences between experimental and calculated KIEs for deuterated 3,3-dimethylallyl bromides reflect a late transition state for the dissociation of the C-Br bond. nih.gov

Table 1: Experimental and Calculated Kinetic Isotope Effects (kH/kD) for Solvolysis of Allylic Bromides

| Compound | Solvent | kH/kD (Experimental) | kH/kD (Calculated) |

| This compound (2H/D-Br) | 80W20AN | 1.053 ± 0.007 | 1.14 |

| This compound (2H/D₂-Br) | 30W70AN | 1.104 ± 0.006 | 1.30 |

| This compound (2H/D₂-Br) | 5W95TFE | 1.12 ± 0.01 | 1.30 |

| This compound (2H/D₂-Br) | 30W70ET | 1.11 ± 0.01 | 1.30 |

Data sourced from The Journal of Organic Chemistry. acs.org The data illustrates the δ-DKIEs measured for the solvolysis of this compound under various dissociative conditions.

Kinetic Isotope Effects as Probes for Transition State Structures

Computational Studies and Experimental Correlation

Computational studies, often employing density functional theory (DFT), have provided valuable insights into the mechanistic details of reactions involving this compound. These theoretical investigations complement experimental findings, offering a deeper understanding of transition states and reaction energetics.

One area of focus has been the study of secondary kinetic isotope effects (KIEs). δ-secondary KIEs, measured for reactions with dimethylallyl derivatives containing deuterated methyl groups, have been used to probe the transition-state structures of both associative and dissociative nucleophilic substitution reactions. acs.org Computational calculations have shown that the magnitude of these isotope effects correlates with the degree of bond formation between the allylic moiety and the nucleophile in the transition state. acs.org

For instance, in dissociative nucleophilic substitution reactions, the dissociation of this compound is calculated to be endergonic. acs.org The difference in endergonicity compared to other allylic substrates can be rationalized by the greater stability of the resulting dimethylallyl cation. acs.org Experimental δ-deuterium KIEs for this compound are notably higher than for similar compounds like crotyl bromide, and there is a smaller discrepancy between experimental and computed values for the dimethylallyl system. acs.orgescholarship.org This suggests that computational models can effectively predict the behavior of this compound in these reactions.

Furthermore, computational studies have been instrumental in understanding the regioselectivity of reactions. For example, in the glycosidation of 5-fluorouracil (B62378) derivatives, computational analysis at the MP2/6-311++G(2d,p):DZP//B3LYP/6-31+G(d):DZP level of theory explored two pathways: one with and one without interaction between the silver ion and the bromide ion in the transition state. The pathway involving silver-bromide interaction was found to have a lower activation barrier, which is consistent with the observed acceleration of such reactions in the presence of silver salts. researchgate.net

The following table summarizes key findings from computational and experimental correlation studies:

| Reaction Type | Computational Method | Key Finding | Experimental Correlation |

| Dissociative Nucleophilic Substitution | DFT (B3LYP-D2, M06-2X, ωB97X-D) | Magnitude of δ-secondary KIEs correlates with the extent of bond formation in the transition state. acs.org | Measured δ-deuterium KIEs are consistent with theoretical predictions, indicating substantial positive charge development at the distal allylic carbon. acs.orgacs.org |

| Glycosidation | MP2/6-311++G(2d,p):DZP//B3LYP/6-31+G(d):DZP | Silver ion assistance lowers the activation barrier for glycosidation. researchgate.net | The use of silver salts is known to promote Koenigs-Knorr type reactions. researchgate.net |

| Cationic Polymerization | Not specified | Initiation with this compound/TiCl4 leads to 1,4-oligoisoprene with both cis and trans configurations. researchgate.net | The synthesized oligomers contain a dimethylallyl head group, confirming the initiation mechanism. researchgate.net |

Rearrangement Reactions and Isomerization Pathways

This compound is prone to various rearrangement reactions, which can significantly influence the outcome of synthetic transformations.

A key characteristic of this compound's reactivity is its propensity to undergo Wagner-Meerwein rearrangements. This type of rearrangement involves a 1,2-shift of an alkyl or aryl group, or a hydrogen atom, in a carbocation intermediate to form a more stable carbocation. spcmc.ac.inslideshare.net In the context of reactions involving this compound, the initially formed secondary allylic carbocation can rearrange to a more stable tertiary carbocation. This rearrangement is a competing pathway in many reactions, and its occurrence is often dependent on the reaction conditions and the nature of the substrate. For example, in the reaction of 3-mercaptoindole with this compound, by-products arising from carbocation rearrangements are observed. In some cases, the Wagner-Meerwein rearrangement can be the dominant pathway, leading to products with a rearranged carbon skeleton. semanticscholar.org However, in certain cascade reactions, the formation of Wagner-Meerwein rearrangement products can be suppressed. acs.org

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the asianpubs.orgasianpubs.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. uq.edu.au In the context of prenylation, this compound is often used to introduce a prenyl group onto a molecule, which can then undergo a Claisen rearrangement.

This strategy is widely employed in the synthesis of natural products and their analogues. mdpi.comnih.gov For instance, the O-prenylation of phenolic compounds with this compound, followed by a Claisen rearrangement, is a common method for synthesizing prenylated acetophenones and other flavonoids. mdpi.comnih.gov The regioselectivity of the Claisen rearrangement (i.e., whether the ortho or para product is formed) can be a significant challenge and is often influenced by catalysts and reaction conditions. beilstein-journals.org For example, the use of Eu(fod)3 as a catalyst can promote the para-Claisen-Cope rearrangement of flavonoid 5-prenyl ethers. beilstein-journals.org In some cases, the Claisen rearrangement can be part of a cascade sequence of reactions. nih.gov

The following table provides examples of Claisen rearrangements involving this compound in prenylation contexts:

| Starting Material | Reagent | Catalyst/Conditions | Product |

| 7-hydroxycoumarin | This compound | Not specified | Prenylated coumarin (B35378) derivative |

| 2-hydroxyacetophenone | This compound | Not specified | 2-hydroxy-5-(3-methylbut-2-enyl)acetophenone |

| Flavonoid precursor | This compound | Eu(fod)3 | para-rearranged prenylated flavonoid beilstein-journals.org |

| Chalcone (B49325) derivative | This compound | NaH, DMF | Prenylated chalcone derivative mdpi.com |

Cyclization and Elimination Reactions

In addition to rearrangements, this compound can also participate in cyclization and elimination reactions. The propensity for these reactions is influenced by the substrate structure and the reaction conditions.

Under basic conditions, β-hydride elimination from this compound can occur, leading to the formation of isoprene (B109036) (2-methyl-1,3-butadiene). Intramolecular cyclizations are also possible, where the prenyl group reacts with another functional group within the same molecule to form five- or six-membered rings. These cyclization reactions are valuable in the synthesis of various heterocyclic compounds. For example, the reaction of N-allylanilines, formed from the reaction with this compound, can be cyclized using polyphosphoric acid (PPA) to yield tetrahydroquinolines. beilstein-journals.org In some cases, intramolecular cyclization can occur spontaneously, as seen in the formation of a dihydropyran from a ketone precursor. pnas.org

Thio-Claisen Reactions and Derivative Formation

The thio-Claisen rearrangement is the sulfur analog of the Claisen rearrangement and involves the asianpubs.orgasianpubs.org-sigmatropic rearrangement of allyl vinyl sulfides. sethanandramjaipuriacollege.in This reaction is often more facile than its oxygen and nitrogen counterparts due to the weaker carbon-sulfur bond. sethanandramjaipuriacollege.in

This compound is a key reagent in initiating thio-Claisen rearrangements for the synthesis of various sulfur-containing heterocyclic compounds. For example, the reaction of 3-mercaptoindole with this compound yields 3-(3,3-dimethylallylthio)indole. semanticscholar.org This product can then undergo further reactions. A notable application is the thio-Claisen rearrangement of dimethylallyl 2-indolyl sulfonium (B1226848) salts, which rearrange readily at room temperature. rsc.org This type of rearrangement has been explored for its potential implications in the biosynthesis of indole (B1671886) alkaloids. rsc.org The reaction of thiolactams with this compound leads to S-allylation, and the resulting products can undergo a subsequent thio-Claisen rearrangement to form substituted piperidine-2-thiolactones. sethanandramjaipuriacollege.in

Iv. Applications of 3,3 Dimethylallyl Bromide in Organic Synthesis

Prenylation Strategies in Natural Product Synthesis

The incorporation of the prenyl or the isomeric isoprenyl group is a critical step in the synthesis of many complex natural products. 3,3-Dimethylallyl bromide is a frequently employed electrophile in these transformations, enabling the construction of intricate molecular architectures.

The utility of this compound is demonstrated in the total synthesis of several notable natural products.

(±)-Eldanolide: A direct synthesis of (±)-eldanolide, the wing gland pheromone of the male African sugar-cane borer, utilizes a highly regioselective prenylation of 2-trimethylsiloxyfuran. unige.chresearchgate.net The reaction between 2-trimethylsiloxyfuran, this compound, and silver trifluoroacetate (B77799) yields (3,3-dimethylallyl)-4-but-2-en-4-olide. unige.ch This intermediate is then converted to (±)-eldanolide in high yield upon treatment with lithium dimethylcuprate. unige.ch This method has been noted for its efficiency and high degree of regiocontrol. unige.chresearchgate.net

1-(3,3-Dimethylallyl)-L-tryptophan: This modified amino acid is a precursor in the biosynthesis of certain indole (B1671886) alkaloids. rsc.org Its synthesis can be achieved through the N-prenylation of L-tryptophan. rsc.orgresearchgate.net For instance, the disodium (B8443419) salt of tryptophan can be reacted with this compound in liquid ammonia (B1221849) to achieve selective N-prenylation. researchgate.net

(±)-Fumagillin: This complex sesquiterpene, an antibiotic isolated from Aspergillus fumigatus, has been the target of numerous synthetic efforts. psu.edusigmaaldrich.com In the pioneering total synthesis of racemic fumagillin (B1674178) by Corey, the introduction of the side chain, which contains the prenyl structure, is a key sequence. psu.edud-nb.info While various strategies exist for its synthesis, this compound can be utilized as a key building block for constructing the characteristic isoprenoid side chain. d-nb.info

| Natural Product | Key Synthetic Step Involving this compound | Reference |

| (±)-Eldanolide | Regioselective prenylation of 2-trimethylsiloxyfuran | unige.chresearchgate.net |

| 1-(3,3-Dimethylallyl)-L-tryptophan | N-prenylation of L-tryptophan | rsc.orgresearchgate.net |

| (±)-Fumagillin | Building block for the isoprenoid side chain | sigmaaldrich.comd-nb.info |

A significant challenge in using this compound is controlling the regioselectivity of the alkylation. The ambident nature of the prenyl cation can lead to attack at either the primary (C1) or the tertiary (C3) carbon, resulting in linear or "reverse" prenylated products, respectively. Furthermore, controlling the stereochemistry of the newly formed bond is crucial in asymmetric synthesis.

When the nucleophile has multiple reactive sites, such as phenols or enolates, the outcome can be either O-prenylation (attack by the oxygen atom) or C-prenylation (attack by a carbon atom). The choice between these two pathways is influenced by several factors, including the substrate, solvent, base, and counterion.

For example, in the prenylation of dihydroxyxanthones, C-prenylation is often favored over O-prenylation. unram.ac.id The reaction of 1,3-dihydroxyxanthone with this compound in the presence of a base like potassium hydroxide (B78521) leads to the formation of a carbanion on the aromatic ring, which then attacks the prenyl bromide, resulting in C-prenylation. unram.ac.id Similarly, the prenylation of resveratrol (B1683913) with this compound in the presence of lithium carbonate and DMF results in C-prenylated derivatives. nih.gov In some enzymatic reactions, a single prenyltransferase can catalyze both O- and C-prenylation on the same substrate. For instance, the enzyme Vib-PT can catalyze both the O-prenylation of the hydroxyl group and the C-prenylation of the aromatic ring of 4-hydroxy-benzenemethanol. nih.gov

Developing catalytic and enantioselective methods for prenylation is a major goal in modern organic synthesis. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for achieving this.

The palladium-catalyzed asymmetric prenylation of oxindoles is a well-studied reaction that allows for the synthesis of enantioenriched 3-prenylated and 3-reverse-prenylated oxindoles, which are important precursors for various indole alkaloids. nih.govstanford.edu These reactions often involve the formation of a π-prenylpalladium intermediate, which is then attacked by the oxindole (B195798) nucleophile. stanford.edu The regioselectivity of this attack, leading to either the linear or branched product, can be controlled. nih.gov

The ligand bound to the palladium center plays a crucial role in determining both the regioselectivity and enantioselectivity of the prenylation of oxindoles. nih.govrsc.org By carefully selecting the ligand, solvent, and any additives, the reaction can be steered to favor either the linear or the reverse prenylated product. nih.gov

For instance, the use of different phosphine (B1218219) ligands can lead to opposite regioselectivity. Some ligands favor nucleophilic attack at the less substituted carbon of the π-allyl intermediate, yielding the linear product, while others direct the attack to the more substituted carbon, resulting in the branched, or reverse, prenylated product. nih.gov The choice of solvent and the presence of halide additives can also influence the equilibrium between different π-allyl palladium intermediates, thereby affecting the regiochemical outcome. nih.gov Density functional theory (DFT) calculations have been employed to understand the origin of this ligand-controlled chemoselectivity, highlighting the importance of steric hindrance within the catalyst's pocket. rsc.org

| Catalyst System Component | Role in Prenylation of Oxindoles | Reference |

| Palladium | Forms π-prenylpalladium intermediate | nih.govstanford.edu |

| Chiral Ligand | Controls regioselectivity and enantioselectivity | nih.govrsc.org |

| Solvent and Additives | Influences the equilibrium of intermediates and regiochemical outcome | nih.gov |

Catalytic Asymmetric Prenylation

Optimization of Prenylated Derivative Synthesis

The efficient synthesis of prenylated derivatives is a significant area of research, with reaction conditions being fine-tuned to maximize yield and selectivity.

The introduction of the prenyl group from this compound typically proceeds via nucleophilic substitution, a reaction highly dependent on the choice of base and temperature. The use of alkaline conditions is standard to deprotonate nucleophiles like phenols, amines, or carbanions, thereby activating them for reaction with the bromide.

Temperature control is crucial for managing the regioselectivity and preventing side reactions. For instance, the N-prenylation of indole derivatives can be achieved using sodium hydride (NaH) in dimethylformamide (DMF) at a controlled temperature of 0 °C. Similarly, the synthesis of certain prenylated xanthones involves refluxing in DMF, indicating that higher temperatures are sometimes necessary to drive the reaction to completion. The reaction of 4-hydroxybenzaldehyde (B117250) has been performed in 1 M sodium hydroxide (NaOH) with temperatures ranging from 0°C to room temperature. These examples underscore the necessity of tailoring the base and temperature to the specific substrate to optimize the synthesis of the desired prenylated product.

To enhance the efficiency and selectivity of prenylation reactions, various catalyst systems are employed. The combination of cesium carbonate (Cs₂CO₃) and sodium iodide (NaI) is a well-established system for promoting O-prenylation and C-prenylation reactions. In a study on honokiol (B1673403) derivatives, a mixture of Cs₂CO₃ in acetone (B3395972) was used with this compound at reflux to achieve O-alkylation. up.pt

Heterogeneous superbases represent another advanced catalytic approach. A solid superbase catalyst, γ-Al₂O₃/NaOH/Na, has been successfully used in the prenylation of resveratrol with this compound in methanol. researchgate.netnih.gov This method offers advantages over homogeneous catalysts, such as easier separation of the catalyst from the reaction mixture. researchgate.net The reaction mechanism can involve the abstraction of a proton from either a phenolic hydroxyl group or the aromatic ring, followed by a nucleophilic attack on the prenyl bromide. researchgate.net

| Catalyst System | Substrate Example | Solvent | Conditions | Product Type | Source(s) |

| Cs₂CO₃ | Honokiol | Acetone | Reflux | O-prenylated derivative | up.pt |

| Cs₂CO₃/NaI | 4-hydroxybenzaldehyde | DMF | 60°C | Allylated derivative | |

| γ-Al₂O₃/NaOH/Na | Resveratrol | Methanol | Reflux (60°C) | O-prenylated resveratrol | researchgate.netnih.govmdpi.com |

| NaH | Indole derivatives | DMF | 0°C | N-prenylated indole |

Pharmaceutical and Medicinal Chemistry Applications

The prenyl moiety is a common feature in a vast number of biologically active natural products. Consequently, this compound is an indispensable tool in medicinal chemistry for synthesizing potential new drugs and modifying existing ones.

This compound is instrumental in the synthesis of various compounds with significant therapeutic potential. Its applications span the creation of antibiotics and a diverse range of anticancer agents.

Antibiotics: The reagent has been utilized in the total synthesis of (±)-fumagillin, an antibiotic isolated from Aspergillus fumigatus. mdpi.com

Anticancer Agents: The introduction of prenyl groups is a widely used strategy to enhance the anticancer activity of various molecular scaffolds.

Prenylated Chalcones: These compounds, both natural and synthetic, exhibit antitumor and antioxidant activities. nih.gov For example, xanthohumol, a prenylated chalcone (B49325), induces apoptosis and blocks the cell cycle in cancer cells. nih.gov

Prenylated Xanthones: The reaction of hydroxyxanthones with this compound in an alkaline medium yields prenylated derivatives. researchgate.netresearchgate.net These modifications can increase the lipophilicity and introduce an extra molecular motif to interact with biological targets, which has been shown to improve growth inhibitory effects against cancer cell lines like MCF-7 (breast adenocarcinoma). researchgate.netresearchgate.net

Prenylated Stilbenoids: The prenylation of resveratrol, a well-known stilbenoid, using this compound has been explored to generate derivatives with potential anticancer properties. mdpi.com

| Bioactive Compound Class | Specific Example(s) | Synthetic Application of this compound | Therapeutic Area | Source(s) |

| Antibiotics | (±)-Fumagillin | Used in the total synthesis pathway. | Anti-infective | mdpi.com |

| Anticancer Agents | Prenylated Chalcones (e.g., Xanthohumol) | Introduction of the prenyl group to the chalcone backbone. | Oncology | nih.govnih.gov |

| Anticancer Agents | Prenylated Xanthones | Reaction with hydroxyxanthones to add a lipophilic prenyl side chain. | Oncology | researchgate.netresearchgate.net |

| Anticancer Agents | Prenylated Resveratrol | Used to create resveratrol derivatives for cancer research. | Oncology | mdpi.com |

A significant challenge in drug development is overcoming poor pharmacokinetic profiles, such as low bioavailability. The introduction of a prenyl group, which is lipophilic (fat-loving), can modify a drug's properties to improve its absorption and distribution in the body. mdpi.com By increasing a molecule's affinity for lipids, prenylation can enhance its ability to cross cellular membranes. researchgate.net

The prenylation of flavonoids, for example, has been shown to increase their metabolic stability and bioavailability. nih.govnih.gov This modification makes the compounds more likely to be absorbed from the gastrointestinal tract and to interact with biological membranes, potentially leading to improved therapeutic efficacy. nih.govmdpi.comresearchgate.net While the conceptual basis is well-established, specific case studies detailing the pharmacokinetic parameters (e.g., AUC, Cmax) of a drug before and after modification with this compound are part of ongoing research.

This compound is cited as a reagent used in the preparation of xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs for the treatment of type 2 diabetes. nih.govresearchgate.net DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which help to regulate blood sugar levels. researchgate.net

The xanthine (B1682287) scaffold is a core component of several potent DPP-4 inhibitors, including the marketed drug Linagliptin. researchgate.net The synthesis of these inhibitors often involves modifying the xanthine structure at various positions to optimize binding to the DPP-4 enzyme. While the N-prenylation of amides is generally rare in nature, N-prenylated xanthine derivatives have been identified from plant sources. mdpi.com The use of this compound allows for the introduction of a prenyl group onto the xanthine core, contributing to the vast library of derivatives synthesized and evaluated for their potential as antidiabetic drugs.

Synthesis of Prenylated Resveratrol and Derivatives for Bioactivity Studies

This compound is a key reagent in the synthesis of prenylated resveratrol and its derivatives, compounds of significant interest for their potential biological activities. The process of prenylation, the addition of a prenyl group, can enhance the therapeutic properties of naturally occurring polyphenols like resveratrol. researchgate.netnih.gov

A common synthetic route involves the reaction of resveratrol (3,5,4'-trihydroxystilbene) with this compound. researchgate.netui.ac.id This reaction can be facilitated by a heterogeneous superbase catalyst, such as γ-Al2O3/NaOH/Na, in a suitable solvent like methanol. researchgate.netjocpr.com The resulting products can include mono- or di-prenylated resveratrol derivatives. researchgate.net Characterization techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (1H-NMR) are used to identify the specific products formed, confirming the addition of the prenyl groups. researchgate.netui.ac.id For instance, LC-MS analysis can show a molecular ion peak corresponding to the mass of resveratrol plus one or more prenyl units. researchgate.net 1H-NMR spectroscopy can further elucidate the structure by showing signals characteristic of the prenyl group attached to the resveratrol backbone, often through an oxygen atom (O-prenylation). researchgate.netui.ac.id

The introduction of the prenyl group from this compound is a crucial modification that allows for the exploration of new bioactive compounds with potentially improved properties compared to the parent molecule, resveratrol. nih.govbohrium.com

Structure-Activity Relationship Studies of Prenylated Stilbenoids

The addition of a prenyl group, derived from this compound, to stilbenoids like resveratrol significantly influences their biological activity, a key aspect explored in structure-activity relationship (SAR) studies. nih.govnih.gov These studies systematically investigate how changes in the chemical structure of a molecule, such as the addition or modification of a prenyl group, affect its biological functions. nih.gov

Research has shown that the position and nature of the prenyl substitution on the stilbenoid core are critical for its bioactivity. nih.govwur.nl For example, studies comparing C-prenylated (prenyl group attached to a carbon atom) and O-prenylated (prenyl group attached to an oxygen atom) stilbenoids have revealed differences in their biological effects. wur.nl The length and structure of the attached isoprenoid chain also play a role; for instance, increasing the length of the prenyl chain can enhance antioxidant activity. nih.govresearchgate.net

Key findings from SAR studies on prenylated stilbenoids include:

Enhanced Bioactivity: The introduction of a prenyl group often enhances the biological activities of the parent stilbenoid. nih.govnih.gov

Influence of Prenylation Type: Chain prenylation has been found to increase antibacterial activity more effectively than pyran-ring formation. wur.nl

Impact of Prenyl Position: 4-C-prenylation has been identified as important for the antiproliferative activity of stilbenoids against cancer cells. nih.gov

Increased Lipophilicity: The prenyl group increases the lipophilicity of the stilbenoid, which can improve its interaction with biological membranes. researchgate.net

These SAR studies provide valuable insights for the rational design of new prenylated stilbenoid derivatives with optimized therapeutic potential. nih.govnih.gov

Anticancer and Antioxidant Activity Research

The prenylated derivatives of resveratrol, synthesized using this compound, have been the subject of extensive research for their potential anticancer and antioxidant properties. nih.govnih.gov The addition of the lipophilic prenyl group can enhance the absorption and bioactivity of the parent compound, resveratrol. researchgate.net

Anticancer Activity:

Studies have demonstrated that prenylation can significantly increase the antiproliferative activities of stilbenoids like resveratrol against various cancer cell lines. nih.gov Research has shown that the antiproliferative effects are often dose- and time-dependent. nih.gov For example, 4-C-prenyl stilbenoids have shown superior antiproliferative activities compared to other prenylated derivatives. nih.gov Human hepatocellular carcinoma (HepG2) cells have been found to be more sensitive to certain prenylated stilbenoids than human breast carcinoma (MCF-7) cells. nih.govresearchgate.net

The proposed mechanisms for the anticancer activity of prenylated stilbenoids involve the induction of apoptosis (programmed cell death). nih.gov Some derivatives, like 4-C-prenyl piceatannol, have been shown to upregulate the expression of pro-apoptotic proteins such as Caspase-3 and Caspase-9, while downregulating proteins involved in cell cycle progression like CDK2 and Cyclin A2. nih.gov

Antioxidant Activity:

The antioxidant capacity of resveratrol can also be modulated by prenylation. nih.govresearchgate.net The introduction of a prenyl group can significantly increase the antioxidant activity of stilbenoids. nih.govresearchgate.net However, the effect can vary depending on the specific derivative. For instance, one study found that O-prenylation of resveratrol resulted in a decrease in free radical scavenging activity compared to the parent compound. researchgate.netui.ac.id This highlights the complexity of the structure-activity relationship.

Conversely, other research indicates that the addition of a prenyl chain can enhance antioxidant properties. nih.govresearchgate.net This enhancement is attributed to the increased lipophilicity of the molecule, which may facilitate its interaction with cellular membranes and protect them from oxidative damage. researchgate.net

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

| Prenylated Resveratrol Derivatives | Cancer Cells | Increased antiproliferative activity | nih.gov |

| 4-C-Prenyl Piceatannol | HepG2 | Upregulation of Caspase-3 and Caspase-9; Downregulation of CDK2 and Cyclin A2 | nih.gov |

| O-Prenylated Resveratrol | - | Decreased free radical scavenging activity | researchgate.netui.ac.id |

| Prenylated Stilbenoids | - | Increased antioxidant activity with increasing prenyl chain length | nih.govresearchgate.net |

| Mono-RES-OA, Mono-RES-CLA, Tri-RES-PA | A549, HT29, BxPC3 | Significant reduction in tumor cell viability | nih.gov |

Applications in Materials Science and Biochemical Research

Biomimetic Materials Synthesis

This compound plays a role in biomimetic synthesis, a field that aims to mimic natural processes to create novel materials. researchgate.net One area of application is in the synthesis of polymers that resemble natural rubber. researchgate.net Natural rubber, or poly(1,4-cis-isoprene), is a crucial industrial polymer, and replicating its synthesis is a significant scientific challenge. researchgate.net

In a bio-inspired approach, this compound can be used as an initiator in the carbocationic polymerization of isoprene (B109036). researchgate.net This method is based on the understanding of the biosynthetic pathway of natural rubber, which is thought to involve a similar carbocationic mechanism. researchgate.net The use of this compound in this context allows for the formation of 1,4-oligoisoprenes that possess a dimethylallyl head group, mimicking the structure of natural oligoisoprenoids. researchgate.net

This research into biomimetic polymerization using this compound provides a proof-of-concept for new synthetic routes toward polyisoprenes and other biomimetic materials. researchgate.net

Modification of Nucleosides and Nucleotides

This compound is a valuable reagent for the chemical modification of nucleosides and nucleotides, which are the fundamental building blocks of DNA and RNA. sigmaaldrich.com These modifications are crucial for studying the structure, function, and biological roles of nucleic acids. researchgate.netmdpi.com The introduction of a 3,3-dimethylallyl (prenyl) group can alter the properties of nucleosides, influencing their conformation and interactions within nucleic acid structures. researchgate.net

The prenylation of nucleosides using this compound can lead to the formation of base-modified pyrimidine (B1678525) and purine (B94841) nucleosides. sigmaaldrich.commdpi.com These modified nucleosides are used as probes to investigate various biological processes. mdpi.com For example, modified nucleosides in tRNA can affect codon specificity and stabilize the tertiary structure of the tRNA molecule. researchgate.net

The ability to introduce a prenyl group allows researchers to explore how such modifications impact the biophysical and conformational properties of RNA and DNA, contributing to a deeper understanding of their biological functions. researchgate.net

Synthesis of Tetrahydroquinolines and Dihydroquinolines

This compound is utilized in the synthesis of tetrahydroquinolines (THQs) and dihydroquinolines (DHQs), which are important heterocyclic scaffolds found in numerous natural products, pharmaceuticals, and functional materials like fluorophores. d-nb.infobeilstein-journals.orgresearchgate.net

One common synthetic strategy involves the N-alkylation of an aniline (B41778) derivative with this compound. d-nb.infobeilstein-journals.org This step introduces the dimethylallyl group onto the nitrogen atom. The subsequent step is a cyclization reaction, often mediated by an acid catalyst like polyphosphoric acid (PPA), to form the THQ ring structure. d-nb.infobeilstein-journals.org

Alternatively, an initial acylation with 3,3-dimethylacryloyl chloride, followed by a Friedel-Crafts cyclization, can yield a quinolin-2-one intermediate. d-nb.inforesearchgate.net This intermediate can then be reduced to the corresponding THQ or DHQ. d-nb.infobeilstein-journals.org The choice of reducing agent can selectively produce either the fully saturated THQ or the partially unsaturated DHQ. d-nb.infobeilstein-journals.org

Synthesis of Hemiterpene Derivatives for the Fragrance Industry

This compound, also known as prenyl bromide, serves as a crucial building block in the synthesis of hemiterpene derivatives, which are valued in the fragrance industry for their volatile nature and characteristic scents. aip.orgresearchgate.net While many fragrances are based on more complex monoterpenes and sesquiterpenes, hemiterpenes represent a class of simple, volatile compounds that are potential ingredients for perfumes and flavors. aip.orgresearchgate.net However, these compounds are often found in nature in very low quantities, making their isolation from natural sources difficult. aip.org Consequently, synthetic routes using precursors like this compound are essential for their development and production for the fragrance sector. aip.orgnih.gov

Research has focused on developing straightforward and efficient methods for synthesizing these fragrance components. A notable approach involves a two-step synthesis that uses this compound as the key reagent to introduce the prenyl group. aip.org This method typically begins with an acid-base reaction where a carboxylic acid reacts with a base, such as sodium bicarbonate, to form a sodium carboxylate salt. nih.gov This is followed by a nucleophilic substitution reaction (SN2) where the carboxylate anion attacks the this compound, displacing the bromide and forming a hemiterpene ester. researchgate.netnih.gov This process has been successfully employed to create several hemiterpene derivatives with good yields at room temperature. aip.org

A study successfully synthesized three such hemiterpene esters, demonstrating the utility of this method. aip.org The products, including prenyl cinnamate, prenyl methylbutyrate, and prenyl isobutyrate, were obtained in high yields. aip.org

Table 1: Synthesis of Hemiterpene Esters via Nucleophilic Substitution

| Carboxylic Acid Precursor | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Cinnamic acid | Sodium Bicarbonate / DMF | Prenyl cinnamate | 91% aip.org |

| 2-Methylbutyric acid | Sodium Bicarbonate / DMF | Prenyl methylbutyrate | 83% aip.org |

Another significant application in the fragrance industry is the synthesis of dimethyl octenone, a synthetic fragrance with a characteristic orange and fresh fruity aroma. patsnap.com This compound is not known to occur in nature, making chemical synthesis the only route to its production. patsnap.com A patented method describes the synthesis of dimethyl octenone through the reaction of 3-pentanone (B124093) with this compound in the presence of a strong base and a phase transfer catalyst. patsnap.com The process involves a bimolecular nucleophilic substitution reaction where the enolate of 3-pentanone acts as the nucleophile. patsnap.com

The reaction conditions, particularly the choice of base and phase transfer catalyst, have been shown to influence the final yield of the product. patsnap.com

Table 2: Synthesis of Dimethyl Octenone

| Base (50% aq. solution) | Phase Transfer Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| NaOH | Trioctylmethylammonium chloride | 30°C | 82.0% patsnap.com |

| KOH | Trioctylmethylammonium chloride | 25°C | 83.1% patsnap.com |

These examples highlight the role of this compound as a versatile prenylating agent, enabling the straightforward, one-step synthesis of valuable fragrance compounds under mild conditions. patsnap.com

V. Analytical Methodologies for 3,3 Dimethylallyl Bromide

Quantitative Determination of 3,3-Dimethylallyl Bromide as an Impurity

The quantification of this compound, especially at trace levels, is a significant analytical challenge. Its potential as a genotoxic impurity in pharmaceutical manufacturing necessitates highly sensitive and specific methods to ensure the safety and quality of drug substances.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the determination of this compound as an impurity. dntb.gov.ualookchem.com This method offers high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the compound in complex matrices. researchgate.net A nonpolar stationary phase, such as a DB-1 column, is often employed for the chromatographic separation. researchgate.net For mass spectrometric detection, selected ion monitoring (SIM) is utilized to enhance sensitivity, with characteristic ions at m/z 69, 148, and 150 being monitored for this compound. researchgate.netresearchgate.net

The validation of GC-MS methods for this compound is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the analytical data. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): A highly sensitive GC-MS method has been developed and validated for the quantification of this compound. researchgate.net The LOD, representing the lowest concentration of the analyte that can be reliably detected, was established to be 0.7 ppm. researchgate.net The LOQ, which is the lowest concentration that can be quantified with acceptable precision and accuracy, was determined to be 2.1 ppm. researchgate.net These limits were established using the calibration curve method. researchgate.net

Linearity: The linearity of the method is assessed to demonstrate a proportional relationship between the concentration of the analyte and the instrumental response. For this compound, linearity has been demonstrated in the concentration range of 5 to 20 µg/L, with a correlation coefficient (r) of 0.9996, indicating a strong linear relationship. researchgate.net

Precision: The precision of the analytical method is a measure of the closeness of repeated measurements. For the determination of this compound at the LOQ level, the method demonstrated excellent precision, with a relative standard deviation (RSD) of 1.7% for six measurements. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. The accuracy of the method was confirmed by recovery studies. At the LOQ level, a recovery of 100.9% was observed, indicating a high degree of accuracy. researchgate.net

Table 1: GC-MS Method Validation Parameters for this compound

| Parameter | Result |

| Limit of Detection (LOD) | 0.7 ppm researchgate.net |

| Limit of Quantitation (LOQ) | 2.1 ppm researchgate.net |

| Linearity Range | 5 - 20 µg/L researchgate.net |

| Correlation Coefficient (r) | 0.9996 researchgate.net |

| Precision (%RSD at LOQ) | 1.7% researchgate.net |

| Accuracy (% Recovery at LOQ) | 100.9% researchgate.net |

A significant application of the validated GC-MS method is the quantification of this compound as a genotoxic impurity in the pharmaceutical drug substance Tazarotene. dntb.gov.ualookchem.comresearchgate.net this compound is a raw material used in the synthesis of Tazarotene. researchgate.netasianjpr.com Due to its potential genotoxicity, its levels in the final drug substance must be strictly controlled. researchgate.net The developed GC-MS method is capable of quantifying this compound at levels as low as 1.7 ppm in the presence of Tazarotene, ensuring the safety and quality of the medication. researchgate.net This robust and validated method is suitable for use in quality control laboratories for the routine analysis of Tazarotene drug substance batches. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the different types of protons in the molecule. chemicalbook.comguidechem.com The chemical shifts (δ) are typically observed around 5.52 ppm for the vinyl proton, 4.015 ppm for the methylene (B1212753) protons adjacent to the bromine atom, and 1.78 and 1.74 ppm for the two non-equivalent methyl groups. chemicalbook.com

The ¹³C NMR spectrum in CDCl₃ further confirms the carbon framework of the molecule. guidechem.comguidechem.com

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (ppm) |

| =CH- | 5.52 chemicalbook.com |

| -CH₂-Br | 4.015 chemicalbook.com |

| -C(CH₃)₂ | 1.78, 1.74 chemicalbook.com |

While GC-MS is the preferred method for quantitative analysis of the volatile this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly in the context of broader impurity profiling in drug substances. semanticscholar.org LC-MS methods have been developed for the analysis of related pharmaceutical compounds and their impurities, and could be adapted for the detection of this compound. For instance, in the analysis of other pharmaceutical impurities, LC-MS/MS methods have been validated according to ICH guidelines, demonstrating their suitability for trace-level quantification. asianpubs.org

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable analytical techniques for the real-time monitoring of chemical reactions that utilize this compound. These methods allow chemists to qualitatively and quantitatively track the progress of a reaction by observing the consumption of the starting materials and the concurrent formation of products. This capability is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired outcome of the synthesis.

Thin Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and straightforward chromatographic technique widely employed for monitoring reactions involving this compound. It provides a quick snapshot of the reaction mixture's composition at any given time. The progress of reactions such as alkylations, prenylations, and cross-coupling reactions is frequently followed using this method. conicet.gov.arsemanticscholar.orgorgsyn.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (e.g., silica gel 60 F254). acs.orgnih.govacademie-sciences.fr The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of nonpolar and polar organic solvents. The choice of eluent is critical for achieving good separation between the starting material (this compound), the other reactants, and the newly formed products. Common solvent systems include various ratios of hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate. orgsyn.orgnih.govrsc.org

After development, the separated spots on the TLC plate are visualized. Since many organic compounds are colorless, visualization is typically achieved by exposing the plate to ultraviolet (UV) light at a wavelength of 254 nm, which reveals UV-active compounds as dark spots. nih.gov Alternatively, chemical staining agents like iodine vapor can be used. nih.gov By comparing the relative intensities of the spots corresponding to the reactants and products over time, a chemist can qualitatively assess the reaction's progression. For instance, in the synthesis of an alkyne-modified isoprenoid analogue, TLC analysis showed the full conversion of the starting alcohol (Rf ~0.30) to the corresponding bromide product (Rf ~0.60) using a 5:1 hexanes/EtOAc solvent system. nih.gov

Interactive Table: TLC Parameters for Monitoring Reactions with this compound

| Reaction Type | Stationary Phase | Mobile Phase (Eluent) | Visualization | Purpose / Observation | Reference |

| Alkylation of Dimethyl Malonate | Silica Gel | 10% Ethyl Acetate / Petroleum Ether | Not Specified | Monitor reaction completion. | orgsyn.org |

| Prenylation of 4-Hydroxy Methyl Cinnamate | Silica Gel 60 F₂₅₄ | 4:1 Hexane:EtOAc | UV Lamp (254 nm) | Monitor product formation (Rf = 0.69). | nih.gov |

| Synthesis of Alkyne-Modified Farnesyl Bromide | Silica Gel | 5:1 (v/v) Hexanes/EtOAc | Not Specified | Showed full conversion from alcohol (Rf ~0.30) to bromide (Rf ~0.60). | nih.gov |

| Indole (B1671886) Prenylation | Merck 60 F₂₅₄ Silica Gel | Not Specified | Not Specified | Observed formation of multiple prenylated products. | acs.orgacs.org |

| Suzuki Cross-Coupling | Silica-Coated Alumina | Not Specified | Not Specified | Followed the progress of the coupling reaction. | conicet.gov.ar |

High-Performance Liquid Chromatography (HPLC)

For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It offers higher resolution, greater sensitivity, and the ability to quantify the components of a reaction mixture, which is essential for kinetic studies and accurate yield determination. Reversed-phase HPLC (RP-HPLC) is the most common mode used for monitoring reactions involving this compound and its derivatives. nih.gov

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica gel column, is used with a polar mobile phase. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile. nih.govnih.gov The components of the injected sample are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Detection is most commonly performed using a UV detector set at a wavelength where the reactants or products absorb light, such as 215 nm, 220 nm, or 254 nm. nih.govnih.govorgsyn.org The output is a chromatogram, a plot of detector response versus time. Each peak in the chromatogram corresponds to a different component in the mixture, and its area is proportional to its concentration. By analyzing chromatograms from samples taken at different time points, researchers can accurately quantify the consumption of this compound and the formation of the desired product. For example, the prenylation of peptides is monitored by RP-HPLC to judge when the reaction is complete. nih.gov

Interactive Table: HPLC Parameters for Analysis of this compound and Related Compounds

| Analysis Type | Column | Mobile Phase / Gradient | Flow Rate | Detection | Reference |

| Analysis of Prenyl Groups | Vydac 218TP52 (C18) | Gradient: Water to 60% Acetonitrile, then to 100% Acetonitrile. | 0.5 mL/min | Not Specified | nih.gov |

| Purification of Prenyl Bromide Analogue | Vydac C₁₈ Semipreparative | Gradient: 30% to 100% Acetonitrile in water. | 1.5 mL/min | UV (215 nm) | nih.gov |

| Purification of Diphosphate Analogue | Semipreparative C₁₈ | Gradient: 0% to 35% Acetonitrile in 25 mM aq. NH₄HCO₃. | 5.0 mL/min | UV (220 nm) | nih.gov |

| Analysis of Homoallylamine Diastereomers | Chiralcel OD-H | Isocratic: 10% Isopropanol in n-Hexane. | 1.0 mL/min | UV (254 nm) | orgsyn.org |

Vi. Safety Considerations and Environmental Impact in Research

Laboratory Safety Protocols and Handlingsafecollegessds.comnipissingu.cathermofisher.com

Proper handling and safety protocols are critical when working with 3,3-Dimethylallyl bromide due to its hazardous properties. safecollegessds.comnipissingu.ca All operations should be conducted in a designated area equipped for handling hazardous materials. dguv.de

To minimize exposure, comprehensive personal protective equipment (PPE) is required. nipissingu.ca This includes:

Eye Protection : Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes and vapors. nipissingu.casigmaaldrich.com

Hand Protection : Impervious gloves must be worn. safecollegessds.com It is crucial to inspect gloves for any damage before use and to employ proper removal techniques to avoid skin contact. nipissingu.ca

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. nipissingu.cathermofisher.com If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate filter (such as type ABEK) must be used. safecollegessds.comsigmaaldrich.com

Adequate ventilation is crucial to prevent the accumulation of flammable or toxic vapor concentrations. nipissingu.cathermofisher.com Engineering controls, such as process enclosure and the use of explosion-proof ventilation systems, should be prioritized to control hazards at the source. thermofisher.com Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. safecollegessds.comthermofisher.com

This compound presents significant flammability and corrosivity (B1173158) risks.

Flammability : It is a flammable liquid and vapor with a flash point of 40°C (104°F). sigmaaldrich.com Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. thermofisher.comfishersci.com Therefore, it must be kept away from heat, sparks, open flames, and other sources of ignition. safecollegessds.comnipissingu.ca "No smoking" policies must be strictly enforced in areas where it is handled. safecollegessds.com In case of fire, appropriate extinguishing media include carbon dioxide, dry chemical powder, alcohol-resistant foam, or water spray. safecollegessds.comnipissingu.ca Water may be ineffective for extinguishing the fire but can be used to cool unopened containers. nipissingu.cathermofisher.com

Corrosivity : The compound is corrosive and causes severe skin burns and eye damage. safecollegessds.comnipissingu.cathermofisher.com It is also a lachrymator, meaning it can cause an increased flow of tears. thermofisher.com Any contact with skin or eyes requires immediate and thorough rinsing with water for at least 15 minutes, followed by medical attention. nipissingu.ca

Table 1: Hazard Identification for this compound

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Flammable liquids | Category 3 | Danger | H226: Flammable liquid and vapour. safecollegessds.comsigmaaldrich.com |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. safecollegessds.comnipissingu.caichemical.com |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. safecollegessds.com |

| Aquatic Hazard (Acute) | Category 1 | Warning | H400: Very toxic to aquatic life. |

Proper storage is essential to maintain the stability and integrity of this compound. It is sensitive to light and should be protected from direct sunlight. thermofisher.comfishersci.comguidechem.com The compound is stable at room temperature when stored in closed containers under normal conditions. guidechem.com However, for long-term stability, refrigerated storage at 2-8°C is often recommended. sigmaaldrich.comamerigoscientific.comaddexbio.com Containers should be kept tightly closed in a dry, cool, and well-ventilated place to prevent leakage and moisture exposure. nipissingu.cathermofisher.com Opened containers must be carefully resealed and kept upright. nipissingu.ca Some commercial preparations include silver wool as a stabilizer. sigmaaldrich.com It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. thermofisher.comfishersci.com

Waste Management and Disposalthermofisher.comfishersci.comsigmaaldrich.com

This compound and its containers must be disposed of as hazardous waste. thermofisher.comfishersci.com Waste should be handled by a licensed disposal company. nipissingu.ca One method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber, though extreme care is needed due to its high flammability. nipissingu.ca Neutralization with an alkaline solution, such as 10% sodium hydroxide (B78521), can be a preliminary step before disposal. Empty containers may retain product residue and are also considered hazardous. thermofisher.com All local, regional, and national regulations for hazardous waste disposal must be strictly followed. fishersci.com

Environmental Impact Studies in Chemical Synthesisrroij.compatsnap.com